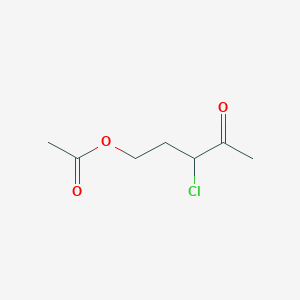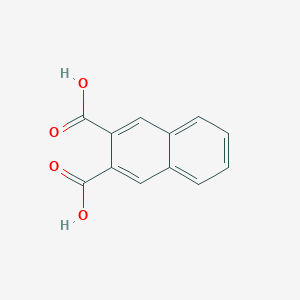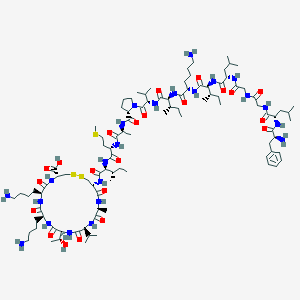
2-Chloro-3-oxopentyl acetate
説明
Synthesis Analysis
The synthesis of related compounds involves various chemical reactions. For instance, the synthesis of 2-oxo-3-methylvalerate in Chlorobium vibrioforme is described, which involves the formation of 2-oxobutyrate from acetyl coenzyme A and pyruvate via citramalate . Another study discusses the synthesis of 2-(2-chloro-ethoxy)-acetates through the reaction of 2-oxo-1,4-dixane with alcohol and thionyl chloride . These methods could potentially be adapted for the synthesis of 2-Chloro-3-oxopentyl acetate by altering the starting materials or reaction conditions.
Molecular Structure Analysis
The molecular structure of compounds similar to 2-Chloro-3-oxopentyl acetate has been analyzed using various spectroscopic techniques. For example, the study on 3-acetyl-4-hydroxy-2-oxo-2H-chromen-7-yl acetate provides comprehensive spectroscopic data, including X-ray, NMR, FTIR, and UV-Vis, to determine the structural and electronic properties of the molecule . These techniques could be applied to 2-Chloro-3-oxopentyl acetate to elucidate its molecular structure.
Chemical Reactions Analysis
The chemical reactivity of related compounds has been explored in several studies. For instance, 2-(Chloromethoxy)ethyl acetate reacts with alcohols to produce various esters, suggesting that 2-Chloro-3-oxopentyl acetate may also engage in similar reactions with alcohols . Additionally, 2-Chlorocyanoacetate undergoes base-catalyzed Michael addition to yield different products, which indicates that 2-Chloro-3-oxopentyl acetate might participate in similar addition reactions .
Physical and Chemical Properties Analysis
While the physical and chemical properties of 2-Chloro-3-oxopentyl acetate are not directly reported, the properties of structurally related compounds can provide some context. For example, the study of 2-(2-chloro-ethoxy)-acetates includes characterization using IR, 1HNMR, and elemental analysis . These methods could be used to determine the physical and chemical properties of 2-Chloro-3-oxopentyl acetate, such as boiling point, melting point, solubility, and stability.
科学的研究の応用
Synthesis of Intermediates and Derivatives : 2-Chloro-3-oxopentyl acetate is an important intermediate in the synthesis of various compounds. For instance, it is used in the synthesis of 3-mercapto-4-oxopentyl acetate, an intermediate in vitamin B_1 production, with a total yield above 65% (Li Pu-rui, 2003). Additionally, it has been utilized in the regioselective ring opening reaction of epichlorohydrin with acetic acid to synthesize 3-chloro-2-hydroxypropyl acetate, widely applied in the production of various epoxy resins and polymers (G. Yadav & Prasad S. Surve, 2013).
Biosynthesis Research : In the field of microbiology, studies on biosynthesis pathways have utilized derivatives of 2-Chloro-3-oxopentyl acetate. For instance, research on the biosynthesis of 2-oxo-3-methylvalerate in Chlorobium vibrioforme used 13C nuclear magnetic resonance spectroscopy to study the formation of the oxoacid from 13C-labeled acetate (T. Nesbakken, P. Kolsaker, & J. Ormerod, 1988).
Environmental and Remediation Studies : 2-Chloro-3-oxopentyl acetate and its derivatives are studied in environmental sciences, particularly in the degradation of pollutants. For example, the degradation of 2,4-dichlorophenoxyacetic acid by ozonation and ionizing radiation was studied, where the yields of products like acetate were observed (Przemysław Drzewicz et al., 2004).
Biotechnology Applications : In biotechnology, the use of 2-Chloro-3-oxopentyl acetate derivatives has been explored for producing value-added chemicals. For instance, acetate has been used as a carbon feedstock for the production of 3-hydroxypropionic acid (3-HP) in metabolically engineered Escherichia coli (Suman Lama et al., 2020).
特性
IUPAC Name |
(3-chloro-4-oxopentyl) acetate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H11ClO3/c1-5(9)7(8)3-4-11-6(2)10/h7H,3-4H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LQKQGYIKTRJVJF-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)C(CCOC(=O)C)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H11ClO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10926767 | |
| Record name | 3-Chloro-4-oxopentyl acetate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10926767 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
178.61 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-Chloro-4-oxopentyl acetate | |
CAS RN |
13051-49-5 | |
| Record name | 5-(Acetyloxy)-3-chloro-2-pentanone | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=13051-49-5 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 2-Pentanone, 3-chloro-5-hydroxy-, acetate | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0013051495 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 3-Chloro-4-oxopentyl acetate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10926767 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 2-chloro-3-oxopentyl acetate | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.032.649 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。





![Benzamide,N-[2-hydrazinylidene-4-(4-methoxyphenyl)-1(2H)-pyrimidinyl]-](/img/structure/B141879.png)



![1-[Acetyloxy]-7-chloro-3-[3,4-dichlorophenyl]-9(10H)-acridinone](/img/structure/B141888.png)






